2,4-Dichloro-6-phenylmethoxybenzaldehyde
Description
This compound has been utilized in synthetic organic chemistry, particularly in the preparation of biologically active molecules. For example, it serves as a key intermediate in the synthesis of anti-hypercholesterolemic trans-isomers, as demonstrated in Merck & Co.’s work involving hydrolysis and condensation reactions . Its molecular formula is inferred as C₁₄H₁₀Cl₂O₂, with a molecular weight of 297.14 g/mol (calculated based on substituents).
The compound’s reactivity is influenced by electron-withdrawing chloro groups and the steric bulk of the phenylmethoxy substituent, which may direct electrophilic substitution reactions and affect crystallization behavior.
Properties
CAS No. |
78443-73-9 |
|---|---|
Molecular Formula |
C14H10Cl2O2 |
Molecular Weight |
281.1 g/mol |
IUPAC Name |
2,4-dichloro-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-6-13(16)12(8-17)14(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
OBJHKVUQXASNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Cl)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following structurally related benzaldehyde derivatives are compared:
Physicochemical Properties
- Polarity and Solubility :
- Lipophilicity :
- The 3,6-dimethoxy-2-phenylmethoxy analog has a calculated XlogP of ~2.5 (estimated from similar structures), indicating moderate lipophilicity suitable for membrane penetration .
- In contrast, the chloro-substituted target compound likely has a higher log P (~3.0–3.5) due to chlorine’s hydrophobic nature.
Preparation Methods
Chlorination of Prefunctionalized Benzaldehyde Derivatives
Direct chlorination of benzaldehyde derivatives offers a straightforward route but requires precise control over substituent directing effects. For 2,4-Dichloro-6-phenylmethoxybenzaldehyde, the phenylmethoxy group’s strong electron-donating nature complicates electrophilic aromatic substitution (EAS). In CN103396301A , a method for 2,6-dichlorobenzaldehyde synthesis involves chlorinating 2,6-dichlorotoluene (2,6-DCT) under phosphorus pentachloride catalysis and light irradiation. Adapting this approach, the phenylmethoxy group could be introduced prior to chlorination. However, the methoxy group’s ortho/para-directing effects risk misplacement of chlorine atoms, necessitating protective strategies.
Protective Group Strategies
Temporary protection of the aldehyde group as an acetal or imine prevents deactivation during chlorination. For example, converting the aldehyde to a dimethyl acetal allows EAS at the 2- and 4-positions, followed by deprotection. This method, however, introduces additional steps and potential yield losses.
Light- and Catalyst-Mediated Chlorination
The use of phosphorus pentachloride (PCl₅) and UV light, as described in CN103396301A , facilitates radical chlorination, which may bypass directing effects. Applying similar conditions to 6-phenylmethoxybenzaldehyde could yield the desired dichloro product, though competing side reactions at the methoxy group’s ortho positions remain a concern.
The Suzuki reaction, exemplified in CN112608284A for triazine synthesis, enables the introduction of aryl groups via palladium-catalyzed coupling. For 2,4-Dichloro-6-phenylmethoxybenzaldehyde, this approach could involve coupling a dichlorobenzaldehyde boronic ester with a phenylmethoxy halide. Key considerations include:
Experimental Example
A hypothetical adaptation of CN112608284A ’s conditions:
-
Reactants : 2,4-Dichloro-6-bromobenzaldehyde (1 eq), phenylmethoxyboronic acid (1.1 eq)
-
Catalyst : Pd(OAc)₂ (5 mol%) with magnetic silica support
-
Conditions : Ethanol, K₂CO₃, 80°C, 12 h
Stepwise Functionalization Strategies
Sequential Alkylation and Chlorination
Building the molecule through discrete functionalization steps minimizes regiochemical conflicts:
-
Synthesis of 6-Phenylmethoxybenzaldehyde :
-
Dichlorination :
-
Use SO₂Cl₂ or Cl₂ with FeCl₃ catalysis to introduce chlorines at 2- and 4-positions.
-
Challenge : Competition from para-chlorination due to methoxy directing.
-
Nitration-Reduction-Chlorination Pathway
An alternative route involves:
-
Nitration of 6-phenylmethoxybenzaldehyde to introduce nitro groups at 2- and 4-positions.
-
Reduction of nitro groups to amines.
-
Sandmeyer reaction to replace amines with chlorines.
This method ensures correct positioning but requires multiple steps and hazardous reagents.
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Catalyst Recovery and Waste Management
CN103396301A highlights the recovery of hydrochloric acid and hypochlorite byproducts, a practice applicable to large-scale dichlorination. Similarly, magnetic catalyst retrieval in Suzuki reactions reduces Pd waste.
Solvent and Energy Efficiency
Continuous-flow systems could enhance chlorination and coupling reactions by improving heat transfer and reducing reaction times.
Q & A
Q. What are the recommended synthetic routes for preparing 2,4-Dichloro-6-phenylmethoxybenzaldehyde?
A common approach involves nucleophilic aromatic substitution or etherification. For example, reacting a substituted benzaldehyde precursor (e.g., 2,4-dichloro-6-hydroxybenzaldehyde) with a benzyl halide under basic conditions. Evidence from analogous syntheses (e.g., 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde) suggests refluxing in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base, followed by purification via crystallization . A detailed protocol includes:
Q. What analytical techniques are critical for characterizing 2,4-Dichloro-6-phenylmethoxybenzaldehyde?
A multi-technique approach is essential:
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Start with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase assays). For example:
- Prepare stock solutions in DMSO (≤0.1% final concentration).
- Test at 1–100 µM concentrations with positive controls (e.g., doxorubicin).
- Use HPLC to verify compound stability under assay conditions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare DFT-calculated chemical shifts (using Gaussian or ORCA) with experimental NMR data.
- Validate crystal structure with Hirshfeld surface analysis to identify intermolecular interactions (e.g., halogen bonding) that may distort geometry .
Q. What strategies optimize the yield of 2,4-Dichloro-6-phenylmethoxybenzaldehyde in scalable syntheses?
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., aldehyde carbon).
- Simulate reaction pathways for substituent displacement using transition-state theory.
- Validate with experimental kinetics (e.g., pseudo-first-order conditions) .
Q. What crystallographic challenges arise when analyzing halogen-rich derivatives like 2,4-Dichloro-6-phenylmethoxybenzaldehyde?
- Disorder : Chlorine atoms may exhibit positional disorder; use SHELXL’s PART instruction to model split positions.
- Twinned crystals : Apply twin law refinement (e.g., BASF parameter in SHELXL) for improved R-factors.
- Weak diffraction : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Synthesize analogs with systematic substitutions (e.g., replacing phenylmethoxy with alkyl/heteroaryl groups).
- Use molecular docking (AutoDock Vina) to predict binding affinity against targets (e.g., cytochrome P450).
- Corrogate activity data with Hammett constants (σ) or HQSAR models to quantify electronic/steric effects .
Methodological Considerations
3.1 Handling Data Contradictions in Biological Assays
If cytotoxicity results conflict across cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
